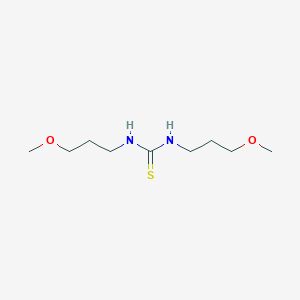

N,N'-Bis(3-methoxypropyl)thiourea

Description

Significance in Contemporary Chemical Research

Thiourea (B124793) derivatives are recognized as "privileged structures" in medicinal and synthetic chemistry due to their wide range of applications. nih.gov They are integral to the synthesis of numerous heterocyclic compounds and serve as precursors for metal sulfides. collegedunia.combyjus.com In medicinal chemistry, research has been focused on thiourea moieties as pharmacophores for developing new drugs with a broad spectrum of biological activities. mdpi.com Their applications extend to various industrial processes, including the production of flame-retardant resins and vulcanization accelerators. byjus.com Furthermore, thiourea derivatives are investigated for their roles as organocatalysts, chemosensors, and ligands in catalysis. nih.gov

Foundational Principles of Thiourea Chemistry

The chemistry of thiourea is largely dictated by the thiocarbonyl group (C=S). The sulfur atom, being larger and less electronegative than oxygen, makes the C=S double bond weaker and more polarizable than the carbonyl group (C=O) in urea. vedantu.com This characteristic enhances the reactivity of the sulfur atom, allowing it to readily participate in chemical reactions.

Thiourea can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form, with the thione form being more prevalent in aqueous solutions. mdpi.comcollegedunia.com The ability of the nitrogen atoms to act as hydrogen-bond donors and the sulfur atom to act as a hydrogen-bond acceptor allows for the formation of extensive intra- and intermolecular hydrogen bonding networks. nih.gov This property is crucial for their function in organocatalysis and their ability to bind to various biological targets. nih.govbiointerfaceresearch.com Thioureas react with alkyl halides to form isothiouronium salts, which can then be hydrolyzed to produce thiols and urea. byjus.comgeeksforgeeks.org

Research Trajectories of N,N'-Bis(3-methoxypropyl)thiourea within Thiourea Analogues

This compound is a disubstituted thiourea derivative that has found specific applications in chemical research. Its structure, featuring two 3-methoxypropyl chains, influences its solubility, coordination properties, and potential applications. Research on bis-thiourea derivatives, in general, has explored their use as anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines. mdpi.comnih.gov Symmetrical and unsymmetrical bis-thioureas have been investigated for a range of therapeutic applications. nih.gov The specific research trajectories for this compound are often proprietary or part of early-stage discovery, but its structural motifs suggest potential in areas where lipophilicity and coordinating ability are desired.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18864-60-3 |

| Molecular Formula | C9H20N2O2S |

| Molecular Weight | 220.33 g/mol |

| IUPAC Name | 1,3-bis(3-methoxypropyl)thiourea |

| Canonical SMILES | COCCCNC(=S)NCCCOC |

| InChI Key | ICISVVIPEQOSIN-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Exact Mass | 220.124549 g/mol |

| Monoisotopic Mass | 220.124549 g/mol |

| Topological Polar Surface Area | 61.8 Ų |

| Heavy Atom Count | 14 |

| XLogP3 | 1.8 |

Properties

CAS No. |

18864-60-3 |

|---|---|

Molecular Formula |

C9H20N2O2S |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

1,3-bis(3-methoxypropyl)thiourea |

InChI |

InChI=1S/C9H20N2O2S/c1-12-7-3-5-10-9(14)11-6-4-8-13-2/h3-8H2,1-2H3,(H2,10,11,14) |

InChI Key |

ICISVVIPEQOSIN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=S)NCCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for N,N'-Bis(3-methoxypropyl)thiourea Synthesis

The construction of the thiourea (B124793) backbone of this compound can be efficiently achieved through a few key reaction types. These methods are widely applicable to the synthesis of symmetrical disubstituted thioureas.

Amine-Isothiocyanate Condensation Reactions

A common and versatile method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between a primary amine and an isothiocyanate. In the case of this compound, this would involve the reaction of 3-methoxypropylamine (B165612) with 3-methoxypropyl isothiocyanate.

This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The general scheme for this type of reaction is as follows:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

For the specific synthesis of this compound, the reaction would be:

CH₃O(CH₂)₃NH₂ + S=C=N(CH₂)₃OCH₃ → CH₃O(CH₂)₃NH-C(=S)-NH(CH₂)₃OCH₃

A general procedure for this type of synthesis involves the slow addition of the isothiocyanate to an aqueous solution of the corresponding amine. google.com The reaction is often carried out under a nitrogen atmosphere to prevent side reactions. The resulting thiourea can then be recovered and purified. google.com This method is advantageous due to its typically high yields and straightforward nature.

Alternative Synthetic Routes for Thiourea Formation

While the amine-isothiocyanate condensation is a primary route, alternative methods for forming the thiourea linkage exist, which can be advantageous, particularly from a green chemistry perspective.

One of the most prominent alternative routes for synthesizing symmetrical N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide. tandfonline.comtandfonline.com This method avoids the use of potentially hazardous isothiocyanates. For the synthesis of this compound, the reaction would involve two equivalents of 3-methoxypropylamine reacting with one equivalent of carbon disulfide.

The proposed reaction mechanism is believed to proceed through the formation of a dithiocarbamic acid intermediate, which then reacts with a second molecule of the amine to yield the thiourea and hydrogen sulfide (B99878). researchgate.net

Another alternative involves the use of thiophosgene, though this method is now largely avoided due to the high toxicity of the reagent. researchgate.net A more modern and safer alternative employs 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonylating agent. nih.gov This reagent reacts with two equivalents of the primary amine to form the corresponding symmetrical thiourea. For instance, N,N'-bis(2-dialkylaminophenyl)thioureas have been successfully prepared by treating 2-amino-N,N'-dialkylaniline with 1,1'-thiocarbonyldiimidazole. nih.gov

Optimization of Reaction Parameters for Yield and Purity

The efficiency and outcome of the synthesis of this compound can be significantly influenced by the careful control of various reaction parameters.

For the reaction of primary amines with carbon disulfide, the following parameters are crucial for optimization:

| Parameter | Condition | Outcome | Reference |

| Solvent | Water | High yield | researchgate.net |

| Organic Solvents (e.g., Dichloromethane, Toluene, Acetone, Hexane) | Lower yields compared to water | researchgate.net | |

| Catalyst | Catalyst-free | High yield | tandfonline.comtandfonline.com |

| Temperature | Room Temperature | Efficient reaction | tandfonline.comtandfonline.com |

| Energy Source | Solar Energy | Can be used to drive the reaction | researchgate.net |

Research has shown that for the synthesis of symmetrical N,N'-disubstituted aliphatic thioureas, conducting the reaction in an aqueous medium at room temperature without a catalyst provides excellent yields. tandfonline.comtandfonline.com The use of water as a solvent is not only environmentally friendly but has also been shown to be more effective than several organic solvents. researchgate.net

Exploration of Green Chemistry Principles in Thiourea Synthesis

The application of green chemistry principles to the synthesis of thioureas has gained considerable attention, aiming to reduce the environmental impact of chemical processes.

A highly efficient and green process for the synthesis of N,N'-disubstituted aliphatic thiourea derivatives utilizes primary aliphatic amines and carbon disulfide in an aqueous medium at room temperature. tandfonline.comtandfonline.com This approach aligns with several green chemistry principles:

Use of a green solvent: Water is used as the reaction medium, avoiding the use of volatile organic compounds (VOCs). tandfonline.comtandfonline.comresearchgate.net

Catalyst-free conditions: The reaction proceeds efficiently without the need for a catalyst, simplifying the process and reducing waste. tandfonline.comtandfonline.com

Energy efficiency: The reaction can be carried out at room temperature, and even solar energy has been demonstrated as a viable energy source, reducing reliance on conventional heating methods. tandfonline.comtandfonline.comresearchgate.net

Atom economy: The reaction between an amine and carbon disulfide to form a symmetrical thiourea generally has good atom economy, with hydrogen sulfide as the primary byproduct.

Simple workup: The workup procedure is often straightforward, involving simple filtration and washing, which minimizes the use of additional reagents and solvents. tandfonline.comtandfonline.com

Furthermore, the development of mechanochemical methods, where reactions are induced by mechanical force, represents another avenue for green thiourea synthesis. rsc.org These solvent-free techniques can lead to quantitative yields with simplified workups. rsc.org The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium is another innovative green approach that has been successfully applied to the synthesis of thiourea derivatives. rsc.org

By adopting these green methodologies, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

The FT-IR spectrum of N,N'-Bis(3-methoxypropyl)thiourea reveals characteristic absorption bands that correspond to the various functional groups within the molecule. The N-H stretching vibrations in thiourea (B124793) derivatives are typically observed in the range of 3100-3400 cm⁻¹. For N,N'-disubstituted thioureas, these bands can be influenced by hydrogen bonding. For instance, in similar compounds like N,N′-bis(2-dialkylaminophenyl)thioureas, N-H stretches have been observed around 3165 cm⁻¹ and 3226 cm⁻¹. nih.gov

The C-H stretching vibrations of the propyl chains are expected in the 2850-2960 cm⁻¹ region. The thiocarbonyl group (C=S) stretching vibration is a key marker for thiourea compounds and typically appears in the region of 1000-1250 cm⁻¹. In a related compound, N,N'-bis(4-methoxybenzylidene)thiourea, the ν(C=S) band was observed at 1036.71 cm⁻¹. chemrevlett.com The C-N stretching vibrations usually appear in the 1250-1350 cm⁻¹ range. The C-O-C stretching of the methoxy (B1213986) group is expected to produce a strong band between 1070 and 1150 cm⁻¹.

A detailed assignment of the principal vibrational bands for this compound is presented in the table below, based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3200-3300 | N-H Stretching | Amine (Secondary) |

| ~2930-2960 | Asymmetric C-H Stretching | Alkyl |

| ~2850-2880 | Symmetric C-H Stretching | Alkyl |

| ~1550-1600 | N-H Bending | Amine (Secondary) |

| ~1450-1470 | C-H Bending | Alkyl |

| ~1250-1350 | C-N Stretching | Thiourea core |

| ~1100-1120 | C-O-C Asymmetric Stretching | Methoxy group |

| ~1000-1050 | C=S Stretching | Thiocarbonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which allows for the determination of the molecular structure in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The protons of the N-H groups would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. In comparable thiourea derivatives, these signals have been observed in the range of δ 8.8-9.1 ppm. nih.gov

The protons of the two equivalent 3-methoxypropyl chains will give rise to several signals. The methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂) are expected to appear as a triplet. The central methylene protons (-CH₂-) of the propyl chain would also likely be a multiplet, specifically a pentet or sextet, due to coupling with the adjacent methylene groups. The methylene protons adjacent to the oxygen atom (O-CH₂) are anticipated to be a triplet. Finally, the methyl protons of the methoxy group (O-CH₃) would appear as a sharp singlet, typically in the region of δ 3.2-3.4 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | Broad Singlet | 2H | N-H |

| ~3.4-3.6 | Triplet | 4H | N-CH ₂-CH₂-CH₂-O |

| ~3.3-3.4 | Singlet | 6H | O-CH ₃ |

| ~3.2-3.4 | Triplet | 4H | N-CH₂-CH₂-CH ₂-O |

| ~1.8-2.0 | Multiplet | 4H | N-CH₂-CH ₂-CH₂-O |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the most downfield signal is expected for the thiocarbonyl carbon (C=S), typically appearing in the range of δ 175-185 ppm. nih.gov The carbons of the propyl chains will have distinct chemical shifts. The carbon adjacent to the nitrogen (N-CH₂) would be in the range of δ 40-50 ppm. The central carbon of the propyl chain (-CH₂-) would be the most upfield of the chain carbons, likely around δ 25-30 ppm. The carbon adjacent to the oxygen (O-CH₂) would be significantly downfield due to the electronegativity of oxygen, expected around δ 70-75 ppm. The methoxy carbon (O-CH₃) would appear around δ 58-60 ppm.

| Chemical Shift (ppm) | Assignment |

| ~180-183 | C=S |

| ~68-72 | O-C H₂- |

| ~58-60 | O-C H₃ |

| ~43-47 | N-C H₂- |

| ~28-32 | -C H₂-CH₂-O |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

The UV-Vis spectrum of thiourea and its derivatives is characterized by strong absorption bands in the ultraviolet region. These absorptions are typically due to n → π* and π → π* electronic transitions within the thiocarbonyl (C=S) chromophore. For this compound, one would expect to observe a strong absorption band corresponding to the π → π* transition and a weaker, lower-energy band corresponding to the n → π* transition. In similar bis-thiourea derivatives, absorption maxima have been reported around 277 nm and 314 nm. ukm.my The exact position of these bands can be influenced by the solvent and the substituents on the thiourea core.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~240-260 | ~10,000-20,000 | π → π |

| ~280-300 | ~1,000-5,000 | n → π |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, offering detailed insights into its geometry, conformation, and the intermolecular forces that govern its crystal packing.

The analysis of the diffraction pattern produced by a single crystal of this compound would allow for the calculation of exact bond lengths, bond angles, and torsion angles. The thiourea core, S=C(NRR')2, is known to be a planar moiety due to the delocalization of pi-electrons. In similar structures, the C=S bond distance is typically around 1.68 to 1.71 Å, and the C-N bond lengths are in the range of 1.33 to 1.36 Å, indicating a partial double bond character. sigmaaldrich.comnih.gov

The flexibility of the 3-methoxypropyl side chains would likely result in multiple possible conformations. The torsion angles along the C-C and C-O bonds of these chains would define their spatial orientation. Intramolecular hydrogen bonding, a common feature in thiourea derivatives, could influence the conformation. For instance, an N-H···O interaction between a thiourea N-H group and the ether oxygen of the methoxypropyl chain could stabilize a specific conformer. Such an interaction would be evidenced by a short N···O distance and a favorable N-H···O angle. In the absence of experimental data for this compound, an illustrative data table for a hypothetical crystal structure is presented below, based on typical values for similar compounds.

Illustrative Molecular Geometry Data for this compound

This table is for illustrative purposes only and is based on typical values for thiourea derivatives.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | 1.695(2) |

| C1-N1 | 1.345(3) |

| C1-N2 | 1.350(3) |

| N1-C2 | 1.465(4) |

| N2-C6 | 1.468(4) |

| C4-O1 | 1.420(5) |

| C8-O2 | 1.422(5) |

| Bond Angles (°) | |

| N1-C1-N2 | 118.5(2) |

| N1-C1-S1 | 121.0(2) |

| N2-C1-S1 | 120.5(2) |

| C1-N1-C2 | 125.0(3) |

| C1-N2-C6 | 124.8(3) |

| Torsion Angles (°) | |

| S1-C1-N1-C2 | 175.0(3) |

| C2-C3-C4-O1 | 178.5(4) |

Beyond the individual molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This supramolecular assembly is directed by a variety of intermolecular interactions. For thiourea compounds, hydrogen bonding is a dominant force in dictating the packing arrangement. smolecule.com In the case of this compound, the N-H groups are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the methoxy groups are potential hydrogen bond acceptors.

It is common for thiourea derivatives to form centrosymmetric dimers through pairs of N-H···S hydrogen bonds. These dimers can then be further assembled into more extended networks, such as chains or sheets, through other weaker interactions like C-H···O or C-H···π interactions. The specific pattern of these interactions, often referred to as supramolecular synthons, is crucial in understanding the material's properties. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts.

Illustrative Hydrogen Bond Data for this compound

This table is for illustrative purposes only and is based on typical values for thiourea derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···S1ⁱ | 0.86 | 2.55 | 3.39 | 165 |

| N2-H2···O1ⁱⁱ | 0.86 | 2.45 | 3.20 | 145 |

Symmetry codes: (i) -x, -y, -z; (ii) x, y-1, z

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C9H20N2O2S, the expected monoisotopic mass is 220.1245 g/mol . smolecule.com

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for the analysis of thiourea derivatives. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak, particularly the presence of the ³⁴S isotope at M+2, would provide further confirmation of the presence of a sulfur atom.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure. For this compound, fragmentation would likely involve the cleavage of the C-N and C-C bonds of the side chains. Common fragmentation pathways for similar compounds include the loss of the alkoxypropyl side chains or parts thereof. The identification of these fragment ions allows for the reconstruction of the molecular structure.

Hypothetical Fragmentation Pattern of this compound

This table is for illustrative purposes only and represents a plausible fragmentation pattern.

| m/z | Proposed Fragment |

| 221 | [M+H]⁺ |

| 147 | [M - C3H7O]⁺ |

| 115 | [M - C4H9O2]⁺ |

| 88 | [C4H10NO]⁺ |

| 74 | [C3H8NO]⁺ |

| 59 | [C3H7O]⁺ |

Elemental Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C9H20N2O2S), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 49.09% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 9.15% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.72% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.53% |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.56% |

| Total | 220.336 | 100.00% |

Coordination Chemistry of N,n Bis 3 Methoxypropyl Thiourea

Ligand Design Principles and Coordination Potential

The efficacy of N,N'-Bis(3-methoxypropyl)thiourea as a chelating agent is a direct consequence of its inherent molecular architecture. The interplay between its thiourea (B124793) core and the appended methoxypropyl chains defines its coordination capabilities.

Ambidentate Donor Characteristics of Thiourea Scaffolds

The thiourea group, with its sulfur (thione) and two nitrogen (amine) atoms, is the primary site of interaction with metal ions. Thiourea and its derivatives are well-established as ambidentate ligands, meaning they offer more than one potential point of attachment to a metal. chemrevlett.com In the case of this compound, both the sulfur and nitrogen atoms possess lone pairs of electrons that can be donated to a metal. chemrevlett.com

The predominant mode of coordination is through the soft sulfur atom, a preference explained by the Hard and Soft Acids and Bases (HSAB) theory, which favors the interaction of soft donors with soft metal ions like silver(I) and copper(I). nih.govnih.gov While the nitrogen atoms also present potential coordination sites, their involvement is less common. mdpi.comstackexchange.com The electronic properties of these nitrogen atoms are, however, influenced by the attached 3-methoxypropyl groups.

Role of Peripheral Methoxypropyl Chains in Coordination Behavior

The 3-methoxypropyl chains are not merely structural appendages; they actively participate in the coordination process. The ether oxygen atoms within these chains introduce additional donor sites, expanding the ligand's coordination possibilities. quora.comwikipedia.org

This feature allows the ligand to act in a polydentate manner, potentially binding to a metal ion through the sulfur atom and one or both of the ether oxygen atoms. This formation of a chelate ring, where a single ligand binds to a metal at multiple points, leads to significantly more stable metal complexes. quora.com The flexibility and length of the methoxypropyl chains are critical, enabling them to adopt a conformation that facilitates this chelation. researchgate.net

Flexibility and Conformational Freedom of the Ligand System

The presence of single bonds throughout the this compound molecule imparts a high degree of conformational flexibility. nih.gov This ability to adopt various three-dimensional arrangements is crucial for its capacity to coordinate with a diverse array of metal ions, each with its own preferred coordination geometry. beilstein-journals.orgresearchgate.net

Rotation around the C-N and C-C bonds allows the methoxypropyl sidearms to orient themselves to satisfy the geometric demands of the metal center. This adaptability allows the ligand to function not only as a chelating agent for a single metal ion but also as a bridging ligand that can link two metal centers together. The final conformation observed in a metal complex is a balance between maximizing the strength of the metal-ligand bonds and minimizing steric repulsion between the ligand's components.

Synthesis and Structural Characterization of Metal Complexes

The theoretical potential of this compound as a ligand is experimentally validated through the synthesis and detailed characterization of its metal complexes. These investigations provide tangible proof of its binding modes and the resulting molecular geometries.

Formation of Transition Metal Complexes with this compound

The synthesis of these complexes typically involves the direct reaction of this compound with a suitable metal salt in a solvent that can dissolve both reactants. mdpi.comksu.edu.trnih.gov The choice of solvent can play a role in the final structure of the isolated complex.

For example, reactions with various transition metal salts have been shown to yield a range of complexes. rsc.org The formation of these complexes is often driven by the strong affinity between the soft sulfur donor of the thiourea and soft transition metal ions. isca.me

Elucidation of Coordination Geometries and Binding Modes

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for characterizing these complexes. chemrevlett.comnih.gov A shift in the C=S stretching frequency in the IR spectrum upon complexation provides strong evidence for the involvement of the sulfur atom in the coordination. nih.gov NMR spectroscopy offers insights into the ligand's conformation in solution and can help identify which atoms are in close proximity to the metal center. beilstein-journals.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound Coordination Chemistry

Despite a comprehensive search of available scientific literature, a detailed and scientifically accurate article focusing solely on the coordination chemistry of the specific compound this compound cannot be generated at this time due to a significant lack of published research on this particular ligand. The instructions to structure the article around the development of homo- and heterobimetallic complexes and the investigation of its specific interactions with a range of metal ions could not be fulfilled with the required level of detail and accuracy.

Searches for information on the coordination chemistry of this compound, including its potential to form bimetallic complexes and its interactions with copper, cobalt, nickel, gold, silver, platinum, palladium, and cadmium ions, yielded no specific experimental data, research findings, or structural information for this compound.

While the broader field of thiourea coordination chemistry is well-documented, with numerous studies on various N,N'-disubstituted thiourea derivatives, the unique methoxypropyl substituents of the target compound appear to have received little to no attention in the context of coordination chemistry research. General trends for other thiourea ligands include:

Coordination Modes: Typically, thiourea ligands coordinate to metal ions through the sulfur atom (monodentate) or through both sulfur and a nitrogen atom (bidentate chelation).

Common Geometries: The resulting metal complexes exhibit a range of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Bimetallic Complexes: While the formation of bimetallic complexes is known for some thiourea derivatives, no such examples were found for this compound.

Without specific studies on this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related but structurally distinct compounds. This would not meet the required standards of scientific accuracy and strict focus on the specified chemical compound.

Therefore, the following sections of the requested article remain unwritten due to the absence of relevant data:

Investigation of Specific Metal Ion Interactions

Cadmium(II) and Other Metal Ion Interactions

Further research and publication of experimental work on the coordination chemistry of this compound are necessary before a comprehensive and factual article on this topic can be produced.

Supramolecular Architectures in Metal–Thiourea Frameworks

The formation of extended, ordered structures from individual molecular components is the essence of supramolecular chemistry. In the context of metal complexes of this compound, the assembly into larger architectures is not merely a random aggregation but a highly directed process governed by a symphony of non-covalent forces. The flexible methoxypropyl arms of the ligand, combined with the hydrogen bonding capabilities of the thiourea backbone, provide a rich toolkit for the construction of diverse and intricate frameworks.

Hydrogen Bonding Interactions within Metal Complexes

Hydrogen bonding is a cornerstone of molecular recognition and self-assembly. In metal complexes of this compound, the N-H protons of the thiourea moiety act as potent hydrogen bond donors, while the sulfur atom and the oxygen atoms of the methoxy (B1213986) groups can serve as acceptors. This leads to a variety of intramolecular and intermolecular hydrogen bonding patterns that significantly influence the conformation of the individual complex units and their packing in the solid state.

Table 1: Potential Hydrogen Bonding Interactions in this compound Metal Complexes

| Donor | Acceptor | Type of Interaction | Structural Implication |

| N-H (Thiourea) | S (Thiourea of adjacent complex) | Intermolecular | Formation of dimeric or polymeric chains. |

| N-H (Thiourea) | O (Methoxy of same ligand) | Intramolecular | Stabilization of ligand conformation. |

| N-H (Thiourea) | O (Methoxy of adjacent complex) | Intermolecular | Linking of complex units into extended networks. |

| N-H (Thiourea) | Anion/Solvent Molecule | Intermolecular | Stabilization of the crystal lattice. |

Chalcogen Bonding in Thiourea-Metal Systems

A more recently appreciated non-covalent interaction that is particularly relevant to thiourea-metal systems is chalcogen bonding. This interaction involves the electrophilic region (σ-hole) on a covalently bonded chalcogen atom, such as the sulfur in the thiourea ligand, and a nucleophilic region on an adjacent molecule. In the context of this compound metal complexes, the sulfur atom, once coordinated to a metal, can still participate in chalcogen bonding with electron-rich atoms like oxygen, nitrogen, or even another sulfur atom from a neighboring complex.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,N'-Bis(3-methoxypropyl)thiourea, molecular docking simulations could be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities, and their interaction with protein targets is often mediated by the thiourea moiety's ability to form hydrogen bonds through its N-H and C=S groups. nih.gov In a hypothetical docking study of this compound, the compound would be placed into the binding site of a target protein, and its conformational space would be explored to find the most energetically favorable binding pose. The methoxypropyl side chains would also play a crucial role, potentially forming hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The oxygen atoms of the methoxy (B1213986) groups could also act as hydrogen bond acceptors.

The results of such simulations are typically presented in a table that quantifies the binding affinity (e.g., in kcal/mol) and details the specific molecular interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Interaction Type | Interacting Residue (Target) | Interacting Atom (Ligand) | Distance (Å) |

| Hydrogen Bond | ASP 145 | N-H | 2.1 |

| Hydrogen Bond | GLU 98 | N-H | 2.3 |

| Hydrophobic | LEU 45 | Propyl Chain | 3.8 |

| Hydrophobic | VAL 53 | Propyl Chain | 4.1 |

| van der Waals | ILE 143 | Methoxy Group | 3.5 |

These simulations can guide the synthesis of more potent analogues by suggesting modifications to the molecular structure that would enhance binding interactions. indexcopernicus.com

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. An MD simulation of this compound, either in a solvent or bound to a target protein, would involve calculating the trajectory of each atom by solving Newton's equations of motion.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its geometry, orbital energies, and charge distribution. By optimizing the molecule's geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. scispace.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive molecule. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other species.

Table 2: Theoretical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

These theoretical data can be compared with experimental findings to validate the computational model. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates, a unique surface is generated for that molecule. This surface can be color-coded to map various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii. researchgate.netnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution |

| H···H | 45.5% |

| O···H/H···O | 25.2% |

| S···H/H···S | 18.8% |

| C···H/H···C | 8.5% |

| Other | 2.0% |

This analysis provides a deep understanding of the forces that hold the molecules together in a solid state. researchgate.net

Energy Decomposition Analysis (EDA) in Complex Formation

Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy of a molecular complex into physically meaningful components. semanticscholar.org This allows for a detailed understanding of the nature of the chemical bond between two interacting fragments. If this compound were to form a complex with a metal ion or another molecule, EDA could be used to dissect the interaction energy.

The total interaction energy is typically decomposed into three main terms: electrostatic interaction, Pauli repulsion, and orbital interaction. scm.comrsc.org The electrostatic term represents the classical Coulombic attraction or repulsion between the unperturbed charge distributions of the fragments. The Pauli repulsion arises from the destabilizing interaction between occupied orbitals and is responsible for steric hindrance. The orbital interaction term accounts for the stabilizing effects of charge transfer and polarization.

By quantifying these components, EDA provides a nuanced picture of the forces driving complex formation, indicating whether the interaction is primarily electrostatic or covalent in nature. arxiv.orgu-tokyo.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for thiourea derivatives, a dataset of compounds including this compound would be compiled, along with their experimentally determined biological activities.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. The model's predictive power is assessed through rigorous internal and external validation techniques.

Structure Activity Relationships Sar of N,n Bis 3 Methoxypropyl Thiourea Derivatives

Correlating Structural Modulations with Biological Activities

In the case of N,N'-Bis(3-methoxypropyl)thiourea, the two nitrogen atoms are symmetrically substituted with 3-methoxypropyl groups. This specific substitution pattern imparts a unique set of physicochemical properties to the molecule. The presence of the thiocarbonyl group (C=S) is a key feature, as the sulfur atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often crucial for interaction with enzyme active sites.

Research on a wide range of N,N'-disubstituted thiourea (B124793) derivatives has revealed several key SAR principles:

Nature of the Substituents: The substituents on the nitrogen atoms can be varied from simple alkyl and aryl groups to more complex heterocyclic moieties. Aromatic substituents can engage in π-π stacking interactions, while alkyl groups influence the compound's lipophilicity and steric profile.

Symmetry and Asymmetry: Symmetrically substituted thioureas, such as this compound, often exhibit different biological profiles compared to their asymmetrical counterparts. The symmetry can influence the molecule's ability to fit into specific binding pockets.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the substituents can modulate the electron density of the thiourea core, thereby affecting its reactivity and binding affinity.

While specific biological activity data for this compound is not extensively available in public literature, we can infer its potential activities by examining related structures. For instance, various N,N'-dialkyl and N,N'-diaryl thioureas have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological profile of this compound would be a direct consequence of the unique combination of its thiourea core and the appended 3-methoxypropyl side chains.

Impact of Methoxypropyl Substitution on Ligand Behavior and Bioactivity

Lipophilicity and Solubility: The propyl chains contribute to the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. However, the presence of the ether oxygen atoms introduces a degree of polarity, which can also influence its aqueous solubility. This balance between lipophilicity and hydrophilicity is a critical factor in determining the pharmacokinetic properties of a drug candidate.

Hydrogen Bonding Capability: The oxygen atoms in the methoxy (B1213986) groups can act as hydrogen bond acceptors. This adds to the hydrogen bonding potential of the molecule, alongside the sulfur atom of the thiourea core and the N-H protons. The ability to form multiple hydrogen bonds can lead to stronger and more specific interactions with biological targets.

Conformational Flexibility: The propyl chains possess rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be advantageous, enabling the ligand to adapt its shape to fit into the binding site of a target protein.

Steric Effects: The size and shape of the 3-methoxypropyl groups will exert a steric influence on the molecule's interactions. This can play a role in selectivity, by preventing the molecule from binding to off-target proteins with smaller binding pockets.

To illustrate the potential impact of such substitutions, we can consider hypothetical data based on general SAR trends observed in thiourea derivatives. The following interactive table showcases how variations in the alkyl chain, including the introduction of an ether linkage, might affect a hypothetical biological activity.

| Compound | R-Group | Hypothetical IC₅₀ (µM) |

| 1 | Propyl | 15.2 |

| 2 | Isopropyl | 25.8 |

| 3 | Butyl | 12.5 |

| 4 | Methoxyethyl | 10.1 |

| 5 | Methoxypropyl | 8.7 |

| 6 | Ethoxyethyl | 9.5 |

This table is for illustrative purposes only and is based on general trends, not on experimental data for this compound.

Mechanistic Insights from SAR Studies

Structure-activity relationship studies are not merely about cataloging the potency of different compounds; they provide crucial insights into the mechanism of action at a molecular level. By systematically altering the structure of this compound and observing the corresponding changes in biological activity, researchers can deduce the key molecular interactions that govern its effects.

For instance, if replacing the methoxy group with a hydroxyl group leads to a significant increase in activity, it would suggest that the ability to act as a hydrogen bond donor at that position is critical. Conversely, if replacing the methoxypropyl group with a bulkier substituent diminishes activity, it would point towards a sterically constrained binding site.

Molecular modeling and computational docking studies are powerful tools that complement experimental SAR data. By creating a three-dimensional model of the target protein's binding site, researchers can simulate how this compound and its derivatives might interact with it. These in silico studies can help to visualize the binding mode and identify key amino acid residues involved in the interaction.

Potential mechanistic insights that could be gained from SAR studies of this compound derivatives include:

Identification of the Pharmacophore: Determining the essential structural features required for biological activity. This would include the thiourea core and specific elements of the methoxypropyl side chains.

Mapping of the Binding Site: Understanding the size, shape, and chemical nature of the target's binding pocket.

Optimization of Lead Compounds: Guiding the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The table below presents hypothetical data from a study on a series of N,N'-bis(alkoxyalkyl)thiourea derivatives, illustrating how SAR data can provide mechanistic clues.

| Derivative | Modification from this compound | Change in Hypothetical Activity | Possible Mechanistic Implication |

| A | Methoxy group replaced with Ethoxy | Slight Decrease | Steric hindrance at the ether position is detrimental. |

| B | Propyl chain extended to Butyl | Moderate Increase | Increased lipophilicity enhances membrane permeability or hydrophobic interactions in the binding pocket. |

| C | Oxygen atom replaced with a Methylene (B1212753) group | Significant Decrease | The ether oxygen is crucial for hydrogen bonding or maintaining the correct conformation. |

| D | Thiourea replaced with Urea | Activity Abolished | The sulfur atom is essential for the biological activity, likely through coordination or specific hydrogen bonding. |

This table is for illustrative purposes only and is based on general principles of medicinal chemistry.

Exploration of Biological Activities

Antimicrobial Activity Research

No published studies were found that investigated the antimicrobial activity of N,N'-Bis(3-methoxypropyl)thiourea.

Antibacterial Efficacy Investigations

There is no available data on the antibacterial efficacy of this compound.

Antifungal Activity Studies

There is no available data on the antifungal activity of this compound.

Antiprotozoal Research

No published studies were found that investigated the antiprotozoal activity of this compound.

Anti-Leishmanial Activity Assessments

There is no available data on the anti-leishmanial activity of this compound.

Antimalarial Activity Screening

There is no available data on the antimalarial activity of this compound.

Anticancer Efficacy Investigations

No published studies were found that investigated the anticancer efficacy of this compound.

Anti-inflammatory Research

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, research on analogous bis-thiourea derivatives provides valuable insights. For instance, a study on 1,2-bis(N-benzoylthioureido) benzene (B151609), 1,3-bis(N-benzoylthioureido) benzene, and 1,4-bis(N-benzoylthioureido) benzene demonstrated their potential as anti-inflammatory agents. dntb.gov.uaresearchgate.net These compounds were evaluated through in vitro lipoxygenase (LOX) enzyme inhibition studies and in vivo models such as carrageenan-induced and histamine-induced paw edema assays. dntb.gov.uaresearchgate.net The findings indicated that these bis-thiourea derivatives possess promising anti-inflammatory potential, with some compounds showing significant activity. dntb.gov.uaresearchgate.net

Another study focused on new thiourea (B124793) derivatives of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). nih.govmdpi.com These derivatives were tested for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. While the COX-2 inhibition was not significant at lower concentrations, certain derivatives showed potent inhibition of 5-LOX. nih.govmdpi.com For example, a derivative of m-anisidine (B1676023) displayed a low IC50 value of 0.30 μM for 5-LOX inhibition and exhibited significant anti-edematous activity in a rat paw edema model. nih.govmdpi.com These studies on structurally related compounds suggest that this compound could potentially exhibit anti-inflammatory effects, warranting further investigation into its specific mechanisms of action.

Antioxidant Activity Evaluations

The antioxidant potential of thiourea derivatives has been a subject of interest in several studies. Thiourea and its derivatives are known to act as scavengers of free radicals. Theoretical studies have suggested that thiourea can efficiently remove superoxide (B77818) anion radicals through a single hydrogen-abstraction mechanism and can also scavenge hydroxyl radicals.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on urease. core.ac.uknih.gov Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and is involved in conditions like urolithiasis and gastritis. core.ac.uknih.gov The inhibition of urease is a promising therapeutic strategy for these conditions.

Numerous studies have demonstrated the potent urease inhibitory activity of various thiourea derivatives. For example, a series of N-monosubstituted thioureas were identified as effective urease inhibitors, with one compound exhibiting an IC50 value of 0.16 ± 0.05 µM against extracted urease, which was significantly more potent than the standard drug acetohydroxamic acid (AHA). nih.gov Another study on dipeptide conjugates of thiourea also reported significant urease inhibition, with one analogue being nearly 10-fold more potent than the reference standard. core.ac.ukresearchgate.net The mechanism of inhibition often involves the interaction of the thiourea moiety with the active site of the enzyme. nih.gov Although specific studies on this compound as a urease inhibitor are lacking, the consistent findings across a range of thiourea derivatives suggest that it could be a candidate for such activity.

Beyond urease, thiourea derivatives have also been investigated as inhibitors of other enzymes, such as carbonic anhydrases. nih.gov

Antitubercular Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. researchgate.netnih.gov Thiourea derivatives have emerged as a promising class of compounds in this area. researchgate.net

Several studies have reported on the synthesis and evaluation of arylthiourea derivatives for their activity against M. tuberculosis. researchgate.net Some of these novel compounds have shown excellent activity, with minimum inhibitory concentrations (MIC) as low as 0.09 µg/ml against both drug-susceptible and drug-resistant strains. researchgate.net The structure-activity relationship (SAR) studies indicate that the thiourea group is often an essential determinant for the antitubercular activity. researchgate.net

Natural products containing fused-nitrogen heterocycles have also been a source of potent antitubercular compounds. mdpi.com Furthermore, heterocyclic hybrids of triazole, which can be structurally related to thiourea derivatives, have shown inhibitory effects against M. tuberculosis by targeting enzymes like enoyl-acyl carrier protein reductase (InhA). mdpi.com While there is no direct evidence of the antitubercular activity of this compound, the broader research on related compounds suggests that it could be a worthwhile candidate for investigation in the search for new anti-TB drugs.

Insecticidal Activity Assessments

Information regarding the specific insecticidal activity of this compound is not available in the reviewed scientific literature.

Antiviral Activity Investigations

Thiourea derivatives have demonstrated a wide spectrum of biological activities, including antiviral properties. mdpi.comnih.gov Research has explored their efficacy against various viruses. For instance, certain thiourea derivatives have been synthesized and evaluated for their activity against Human Immunodeficiency Virus (HIV). nih.gov In one study, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were tested against HIV-1 and HIV-2 strains, with one compound showing the ability to block HIV replication. nih.gov

Other studies have focused on the antiviral activity of thiourea derivatives against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com A novel thiourea containing chiral phosphonate (B1237965) was found to possess significant inhibitory activity against TMV, with high rates of inactivation, curative, and protective effects observed in vivo. mdpi.com Additionally, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, which contain a bis-thiourea-like structure, have shown potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.govresearchgate.net These findings highlight the potential of the thiourea scaffold in the development of new antiviral agents. However, specific investigations into the antiviral activity of this compound are required to determine its potential in this area.

DNA Binding Interactions

The interaction of small molecules with DNA is a critical aspect of their potential pharmacological activity, particularly in the context of anticancer and antiviral therapies. Thiourea derivatives and related compounds have been studied for their ability to bind to DNA. nih.govnih.gov

For example, a quaternized thiourea main-chain polymer (QTMP) was shown to interact with DNA. nih.gov Agarose gel electrophoresis revealed that the QTMP-DNA complex had reduced mobility, indicating binding. This interaction was suggested to be electrostatic in nature. nih.gov Similarly, studies on bis-N-substituted tetrandrine (B1684364) derivatives, which are complex alkaloids, have shown that they can bind to double-stranded DNA with high affinity. nih.gov The binding modes can include intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding. nih.govresearchgate.net

While direct studies on the DNA binding properties of this compound are not found, the general ability of thiourea-containing compounds to interact with DNA suggests that this is a plausible area for future research to explore its mechanism of action at a molecular level.

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Transformations

Bifunctional thioureas have emerged as powerful organocatalysts, capable of promoting a wide variety of asymmetric organic reactions. rsc.orgrsc.orgrsc.org Their catalytic prowess stems from the ability of the two N-H protons to form strong, directional hydrogen bonds, thereby activating electrophilic substrates. When combined with a basic moiety (like a tertiary amine) on the same chiral scaffold, these catalysts can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective transformations. rsc.orgnih.govresearchgate.net

Thiourea-based organocatalysts have been successfully employed in numerous key C-C bond-forming reactions, including:

Michael additions nih.gov

Aza-Henry (nitro-Mannich) reactions nih.gov

Aldol reactions nih.gov

Glycosylation reactions

Biginelli and Mannich multicomponent reactions rsc.orgresearchgate.net

While N,N'-Bis(3-methoxypropyl)thiourea is an achiral molecule and thus cannot induce enantioselectivity on its own, it can function as a general acid catalyst. Its two N-H groups can activate carbonyls, imines, and nitroolefins toward nucleophilic attack. The flexible 3-methoxypropyl chains could enhance its solubility in various organic solvents and influence the steric environment of the catalytic pocket. Future research could involve incorporating this thiourea (B124793) moiety into a chiral backbone to create novel bifunctional catalysts for asymmetric synthesis. The ether oxygen atoms in the side chains could also play a coordinating role, potentially modulating catalyst activity and selectivity.

Role in Material Science and Nanocrystal Synthesis

Thiourea and its derivatives are widely used as sulfur precursors in the synthesis of metal sulfide (B99878) nanocrystals (e.g., CdS, PbS, CuS). rsc.orgnano-ntp.comresearchgate.net They are valued for being stable, easy to handle, and having a controllable decomposition rate, which is crucial for regulating the nucleation and growth of nanoparticles. nano-ntp.com The reactivity of the thiourea precursor can be systematically tuned by altering the substituents on its nitrogen atoms. rsc.orgnih.gov This allows for precise control over the final size, shape, and crystalline phase of the nanocrystals. rsc.org

The decomposition mechanism of thioureas in the presence of metal carboxylate ligands can be complex, sometimes involving an isomeric shift to ammonium (B1175870) thiocyanate, which acts as a less reactive sulfur source. rsc.org This controlled release of sulfur is key to achieving high-quality, monodisperse nanocrystals.

This compound is a prime candidate for investigation as a sulfur precursor. Its decomposition kinetics would be distinct from unsubstituted thiourea or other alkyl/aryl-substituted derivatives. The methoxypropyl groups could influence its reactivity and also serve as capping ligands, coordinating to the surface of the growing nanocrystal to prevent aggregation and control its final morphology. Research in this area would involve studying its thermal decomposition profile and its performance in the synthesis of various metal sulfide quantum dots and other nanostructures.

Sensing Applications and Chemo-sensors

The hydrogen-bonding capability of the thiourea moiety makes it an excellent recognition unit for designing chemosensors, particularly for anions. tandfonline.comnih.govnih.gov Thiourea-based receptors can bind to anions like fluoride, acetate, and cyanide through the formation of stable hydrogen-bonded complexes. tandfonline.com When the thiourea unit is linked to a chromogenic or fluorogenic signaling unit, this binding event can trigger a detectable change in color or fluorescence, enabling visual or spectroscopic detection of the target analyte. tandfonline.comnih.gov

Furthermore, chiral bis-thiourea derivatives have been developed as highly effective chiral solvating agents (CSAs) for NMR spectroscopy. acs.orgnih.govresearchgate.net These sensors interact differently with the two enantiomers of a chiral analyte (such as an amino acid derivative), resulting in distinct NMR signals that allow for the determination of enantiomeric excess. acs.orgnih.gov

This compound , with its two N-H donor sites, possesses the fundamental requirements for anion recognition. It could be functionalized with a signaling group to create a novel chemosensor. The ether oxygens on the flexible side arms could also participate in binding, potentially creating a pre-organized cavity suitable for specific guests and enhancing selectivity. Future studies could explore its affinity for various anions and its potential as a building block for more complex supramolecular sensor assemblies.

Development of Targeted Ligands for Specific Biological Pathways

Thiourea derivatives exhibit an exceptionally broad spectrum of pharmacological activities and are found in numerous approved drugs and clinical candidates. mdpi.comnih.gov The thiourea scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen-bonding interactions with biological targets like proteins and enzymes. researchgate.net

Documented biological activities of thiourea-containing molecules include:

Anticancer: Inhibition of cancer cell lines and reversal of drug resistance. mdpi.comresearchgate.net

Antiviral: Notably as non-nucleoside inhibitors of HIV reverse transcriptase. researchgate.net

Antibacterial and Antifungal: Activity against various pathogenic microbes. mdpi.comresearchgate.net

Anti-inflammatory and Antioxidant properties. mdpi.com

Enzyme Inhibition: Targeting enzymes such as urease and carbonic anhydrase. researchgate.net

The structural diversity of thiourea derivatives allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties. This compound represents a simple, synthetically accessible scaffold that could be used as a starting point for drug discovery programs. The methoxypropyl groups could influence properties like lipophilicity and metabolic stability. By modifying these side chains or incorporating the thiourea core into larger, more complex molecules, it may be possible to develop targeted ligands for specific enzymes or receptors implicated in disease.

Computational Design of Novel Thiourea-Based Scaffolds

Computational chemistry, particularly methods like Density Functional Theory (DFT) and molecular docking, has become an indispensable tool in modern chemical research. acs.orgnih.gov These in silico techniques allow researchers to predict and rationalize the behavior of molecules, guiding experimental work and accelerating the discovery of new functional compounds. nih.govresearchgate.net

In the context of thioureas, computational studies are used to:

Design Organocatalysts: Model the transition states of catalyzed reactions to predict enantioselectivity and understand the mechanism of activation. nih.govchemrxiv.org This can lead to the design of more active and selective catalysts. acs.orgacs.org

Predict Binding Affinity: Simulate the interaction between a thiourea-based ligand and a biological target (e.g., an enzyme active site) to predict its potential as a drug. nih.govnih.govmdpi.com

Analyze Sensor-Analyte Interactions: Investigate the hydrogen-bonding and other non-covalent interactions responsible for molecular recognition in chemosensors. nih.gov

Future research on This compound would greatly benefit from a computational approach. DFT calculations could elucidate its conformational preferences and hydrogen-bonding capabilities. Molecular docking studies could screen its potential as a ligand for various biological targets, identifying promising avenues for medicinal chemistry research. Furthermore, computational modeling could guide the design of novel derivatives with optimized properties for any of the advanced applications described above, creating tailored scaffolds for catalysis, material science, or targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.